S-4-(trifluoromethyl)benzyl ethanethioate S-4-(trifluoromethyl)benzyl ethanethioate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13678762
InChI: InChI=1S/C10H9F3OS/c1-7(14)15-6-8-2-4-9(5-3-8)10(11,12)13/h2-5H,6H2,1H3
SMILES: CC(=O)SCC1=CC=C(C=C1)C(F)(F)F
Molecular Formula: C10H9F3OS
Molecular Weight: 234.24 g/mol

S-4-(trifluoromethyl)benzyl ethanethioate

CAS No.:

Cat. No.: VC13678762

Molecular Formula: C10H9F3OS

Molecular Weight: 234.24 g/mol

* For research use only. Not for human or veterinary use.

S-4-(trifluoromethyl)benzyl ethanethioate -

Specification

Molecular Formula C10H9F3OS
Molecular Weight 234.24 g/mol
IUPAC Name S-[[4-(trifluoromethyl)phenyl]methyl] ethanethioate
Standard InChI InChI=1S/C10H9F3OS/c1-7(14)15-6-8-2-4-9(5-3-8)10(11,12)13/h2-5H,6H2,1H3
Standard InChI Key FZQGAAPWGZKBSM-UHFFFAOYSA-N
SMILES CC(=O)SCC1=CC=C(C=C1)C(F)(F)F
Canonical SMILES CC(=O)SCC1=CC=C(C=C1)C(F)(F)F

Introduction

Chemical Identification and Structural Properties

Molecular Architecture

S-4-(trifluoromethyl)benzyl ethanethioate consists of a benzene ring substituted at the para position with a trifluoromethyl (–CF₃) group. The benzyl carbon is bonded to a sulfur atom via a methylene (–CH₂–) bridge, which is further connected to an acetylated thioester group (–S–CO–CH₃). This configuration enhances the compound’s lipophilicity, a trait critical for membrane permeability in drug candidates.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₀H₉F₃OS
Molecular Weight234.24 g/mol
IUPAC NameS-[[4-(trifluoromethyl)phenyl]methyl] ethanethioate
SMILESCC(=O)SCC1=CC=C(C=C1)C(F)(F)F
InChI KeyFZQGAAPWGZKBSM-UHFFFAOYSA-N

The trifluoromethyl group contributes to the molecule’s stability and metabolic resistance, while the thioester moiety enables participation in acyl transfer reactions .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure of S-4-(trifluoromethyl)benzyl ethanethioate. In the ¹H NMR spectrum, the methyl group of the thioacetate appears as a singlet at δ 2.28 ppm, while the benzyl protons resonate as a multiplet between δ 7.08–7.74 ppm . The absence of a thiol (–SH) signal at δ 3.56 ppm distinguishes this compound from its precursor, confirming successful acetylation . Mass spectrometry data further validate the molecular weight, with a prominent peak at m/z 324 corresponding to the [M+H]⁺ ion .

Synthesis and Characterization

Synthetic Pathways

Two primary routes have been reported for synthesizing S-4-(trifluoromethyl)benzyl ethanethioate:

Acetylation of Thiol Intermediates

A method detailed by Yousef et al. involves the acetylation of 2-((4-(trifluoromethyl)benzylidene)amino)benzenethiol (3) using acetic anhydride and potassium carbonate in acetone . The reaction proceeds via nucleophilic substitution at the thiol group, yielding the thioacetate derivative with 91% efficiency .

Reaction Scheme:

  • Condensation of 2-aminobenzenethiol with 4-(trifluoromethyl)benzaldehyde to form Schiff base 3.

  • Acetylation of 3 with acetic anhydride to produce S-(2-((4-(trifluoromethyl)benzylidene)amino)phenyl) ethanethioate (4) .

Direct Alkylation of Ethanethiol

An alternative approach involves reacting 4-(trifluoromethyl)benzyl chloride with ethanethiol in the presence of a base such as triethylamine. This one-step alkylation eliminates the need for intermediate purification, offering a 78–91% yield depending on reaction conditions.

Critical Parameters:

  • Solvent: Dichloromethane or acetone.

  • Temperature: Reflux conditions (60–80°C).

  • Catalyst: p-Toluenesulfonic acid for imine reduction .

Analytical Validation

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are employed to monitor reaction progress. The final product exhibits a retention time of 4.2 minutes under reverse-phase conditions (C18 column, acetonitrile/water 70:30) . Elemental analysis further corroborates purity, with carbon and nitrogen content matching theoretical values within 0.05% error .

Physicochemical Properties

Solubility and Stability

S-4-(trifluoromethyl)benzyl ethanethioate is soluble in polar aprotic solvents (e.g., dimethyl sulfoxide, acetone) but exhibits limited solubility in water (<0.1 mg/mL at 25°C). The trifluoromethyl group enhances thermal stability, with decomposition observed only above 250°C .

Table 2: Physicochemical Profile

PropertyValueMethod
Melting Point98–102°CDSC
LogP (Octanol-Water)3.2 ± 0.3Computational
Refractive Index1.489Abbe Refractometer

Reactivity

The thioester group undergoes nucleophilic acyl substitution, making the compound a versatile building block for amides and esters. For example, reaction with amines produces thioamide derivatives, while hydrolysis yields 4-(trifluoromethyl)benzyl mercaptan .

ParameterRecommendationSource
Storage–20°C, inert atmosphere
ShippingExcepted Quantity (≤1 g)
DisposalIncineration at 900°C

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